2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
Description
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-17-8-4-5-9-18(17)27(23,24)22-11-10-14(13-22)26-19-12-20-15-6-2-3-7-16(15)21-19/h2-9,12,14H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCYHJOKCOQVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions.
Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring is often synthesized via the reaction of a suitable amine with a 1,4-dicarbonyl compound, followed by cyclization.
Attachment of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine intermediate using 2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Ether Bond Formation: The final step is the coupling of the sulfonylated pyrrolidine with the quinoxaline core through an ether linkage, typically using a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The methoxybenzenesulfonyl group can be substituted under nucleophilic conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its quinoxaline core, which is known for its bioactivity. It could be explored for its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential. The presence of the pyrrolidine ring and the sulfonyl group could enhance its binding affinity to biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its structural features might impart desirable properties such as stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline would depend on its specific application. Generally, the quinoxaline core can interact with various biological targets, potentially inhibiting enzymes or receptors. The sulfonyl group may enhance its solubility and bioavailability, while the pyrrolidine ring could improve its binding specificity.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Group Impact: The 2-methoxybenzenesulfonyl group in the target compound is absent in analogues like 2-methyl-3-(pyrrolidin-1-yl)quinoxaline . Sulfonyl groups typically improve metabolic stability and binding affinity to target proteins compared to methyl or aldehyde substituents .
- Pyrrolidine vs.
Biological Activity
The compound 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps, typically starting from commercially available quinoxaline derivatives. The process includes:
- Formation of the pyrrolidine ring : This is achieved through the reaction of quinoxaline with appropriate amines.
- Sulfonation : The introduction of the methoxybenzenesulfonyl group is performed using sulfonation agents.
- Final coupling : The final structure is obtained through etherification reactions.
Anticancer Properties
Quinoxaline derivatives have shown promising anticancer activity. In studies examining various quinoxaline derivatives, it was found that certain modifications enhance their cytotoxic effects against various cancer cell lines. For instance, compounds with sulfonamide groups demonstrated significant inhibitory effects on tumor growth, surpassing the efficacy of standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Comparison to Doxorubicin |
|---|---|---|---|
| Quinoxaline A | MCF-7 | 5.0 | Higher |
| Quinoxaline B | HeLa | 10.0 | Comparable |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, quinoxaline derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls and interference with metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Quinoxaline A | Staphylococcus aureus | 8 μg/mL |
| Quinoxaline B | Escherichia coli | 16 μg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Many quinoxalines interfere with DNA replication in cancer cells, leading to apoptosis.
- Antibacterial Mechanism : The compound may inhibit bacterial enzymes critical for cell wall synthesis or disrupt membrane integrity.
Case Studies
Recent studies have highlighted the effectiveness of quinoxaline derivatives in clinical settings. For example, a study involving a cohort of patients with resistant bacterial infections demonstrated that a related quinoxaline compound significantly reduced infection rates when used in combination with traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For analogous quinoxaline derivatives, a common approach includes reacting halogenated quinoxaline cores (e.g., 2-chloroquinoxaline) with sulfonamide-modified pyrrolidine intermediates under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) . Purification via column chromatography or recrystallization is standard. Key parameters include stoichiometric ratios, reaction temperature (often 80–100°C), and solvent choice to minimize side reactions.
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization employs spectroscopic techniques:
- NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
- Mass spectrometry (MS) for molecular weight confirmation.
- IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
- High-performance liquid chromatography (HPLC) or melting point analysis for purity assessment.
Q. What structural features of the compound influence its biological activity?
- Methodological Answer : The quinoxaline core enables π-π stacking with biological targets, while the 2-methoxybenzenesulfonyl group enhances solubility and target affinity. The pyrrolidine ring’s stereochemistry may dictate binding specificity to enzymes or receptors . Comparative studies with analogs (e.g., chloro/fluoro substituents) suggest halogenation modulates potency and selectivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) may improve efficiency.
- Solvent optimization : Switch to microwave-assisted synthesis in solvents like acetonitrile to reduce reaction time .
- Process control : Use computational tools (e.g., quantum chemical calculations) to predict optimal pathways, as demonstrated in reaction design frameworks like ICReDD’s methodology .
Q. How should contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Standardize assays : Use validated cell lines (e.g., HepG2 for antitumor studies) and control for batch-to-batch compound variability.
- Structural analogs : Compare activity with derivatives (e.g., piperidine vs. pyrrolidine rings) to isolate the impact of specific substituents .
- Target validation : Employ knockout models or competitive binding assays to confirm mechanism-of-action hypotheses.
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding to kinases or GPCRs, leveraging the sulfonyl group’s hydrogen-bonding potential .
- QSAR modeling : Train models on quinoxaline derivatives to correlate substituent electronegativity or steric bulk with activity .
- MD simulations : Assess binding stability over time, focusing on pyrrolidine ring flexibility .
Q. How can in vitro-to-in vivo efficacy discrepancies be investigated?
- Methodological Answer :
- ADME profiling : Measure metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays).
- Formulation adjustments : Use liposomal encapsulation to enhance bioavailability if poor solubility is observed .
- Pharmacodynamic markers : Track target engagement in vivo via imaging or biomarker analysis (e.g., phosphorylated kinases in tumor xenografts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
